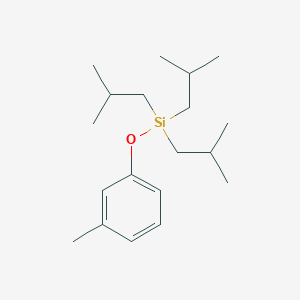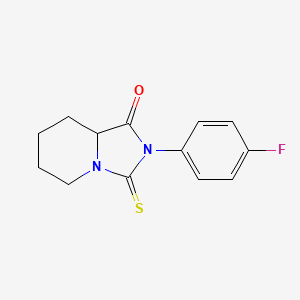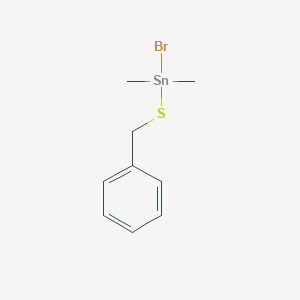
(Benzylsulfanyl)(bromo)dimethylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Benzylsulfanyl)(bromo)dimethylstannane is an organotin compound characterized by the presence of a benzylsulfanyl group, a bromine atom, and two methyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (benzylsulfanyl)(bromo)dimethylstannane typically involves the reaction of dimethyltin dichloride with benzyl mercaptan in the presence of a base, followed by bromination. The reaction conditions often include:
Solvent: Anhydrous solvents such as toluene or dichloromethane.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Base: Common bases include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for organotin compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Benzylsulfanyl)(bromo)dimethylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfur and tin atoms can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield organotin amides, while coupling reactions can produce biaryl compounds.
科学研究应用
(Benzylsulfanyl)(bromo)dimethylstannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur and carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive organotin compounds.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
作用机制
The mechanism of action of (benzylsulfanyl)(bromo)dimethylstannane involves its interaction with nucleophiles and electrophiles through the tin and sulfur atoms. The molecular targets and pathways include:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new organotin compounds.
Oxidation-Reduction: The sulfur and tin atoms undergo redox reactions, affecting the compound’s reactivity and stability.
Coupling Reactions: The compound participates in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
(Benzylsulfanyl)(chloro)dimethylstannane: Similar structure but with a chlorine atom instead of bromine.
(Benzylsulfanyl)(iodo)dimethylstannane: Contains an iodine atom instead of bromine.
(Phenylsulfanyl)(bromo)dimethylstannane: Contains a phenyl group instead of a benzyl group.
Uniqueness
(Benzylsulfanyl)(bromo)dimethylstannane is unique due to the presence of the benzylsulfanyl group, which imparts specific reactivity and properties. The bromine atom also provides distinct reactivity compared to other halogens, making it a valuable compound in various chemical transformations.
属性
CAS 编号 |
57813-65-7 |
|---|---|
分子式 |
C9H13BrSSn |
分子量 |
351.88 g/mol |
IUPAC 名称 |
benzylsulfanyl-bromo-dimethylstannane |
InChI |
InChI=1S/C7H8S.2CH3.BrH.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5,8H,6H2;2*1H3;1H;/q;;;;+2/p-2 |
InChI 键 |
TWISXZPKNOOSMT-UHFFFAOYSA-L |
规范 SMILES |
C[Sn](C)(SCC1=CC=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
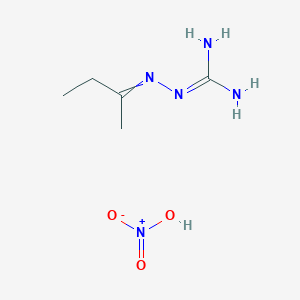
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)
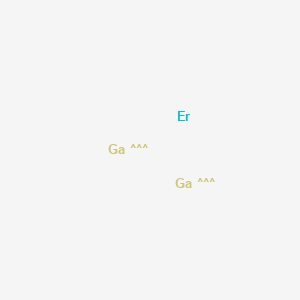
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
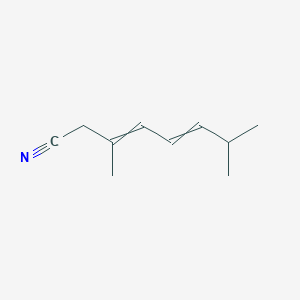
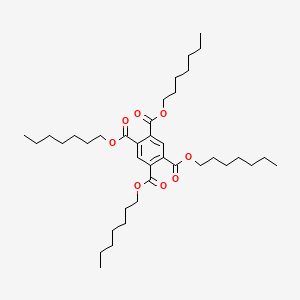
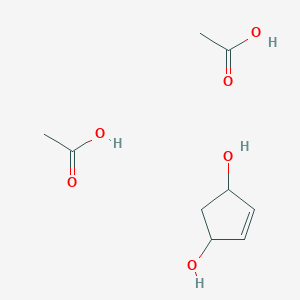
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
